Cyclopropyl(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone
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Overview
Description
Cyclopropyl(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone is a complex organic compound characterized by a cyclopropyl group attached to a benzodioxin ring system, which is further substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the 1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Nitration: The benzodioxin ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Cyclopropylation: The final step involves the introduction of the cyclopropyl group. This can be done using cyclopropyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzodioxin derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Cyclopropyl(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. Its derivatives may exhibit interesting biological activities, making it a candidate for drug discovery and development.
Medicine
The compound and its derivatives could potentially be used in medicinal chemistry for the development of new therapeutic agents. The presence of the nitro group and the benzodioxin ring system suggests potential activity against various biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which Cyclopropyl(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone exerts its effects depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxin ring system may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin ring system but differ in the substituents attached to the ring.
Nitroaromatic compounds: Compounds like nitrobenzene and nitrotoluene, which contain nitro groups attached to aromatic rings.
Cyclopropyl ketones: Compounds with a cyclopropyl group attached to a carbonyl group.
Uniqueness
Cyclopropyl(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone is unique due to the combination of the cyclopropyl group, the nitro group, and the benzodioxin ring system. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H11NO5 |
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Molecular Weight |
249.22 g/mol |
IUPAC Name |
cyclopropyl-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone |
InChI |
InChI=1S/C12H11NO5/c14-12(7-1-2-7)8-5-10-11(18-4-3-17-10)6-9(8)13(15)16/h5-7H,1-4H2 |
InChI Key |
IGRBJPKAWMALAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCCO3 |
Origin of Product |
United States |
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